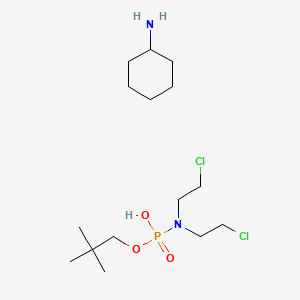
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is a chemical compound known for its applications in synthetic organic chemistry. It is primarily used as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:
Reaction of 2-chloroethylamine with phosphorodiamidic acid: This step requires careful control of temperature and pH to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of 2-chloroethylamine and phosphorodiamidic acid are reacted in industrial reactors.
Purification and isolation: The product is purified using industrial-scale techniques such as distillation or large-scale chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution products: The major products formed from nucleophilic substitution reactions are phosphorodiamidate derivatives with various substituents.
Hydrolysis products: Hydrolysis leads to the formation of phosphorodiamidic acid derivatives.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of phosphorodiamidate-based compounds, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves its ability to participate in nucleophilic substitution reactions. The 2-chloroethyl groups can be replaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)phosphorodiamidic acid: This compound is similar in structure but lacks the 2,2-dimethylpropoxy group.
N,N-bis(2-chloroethyl)phosphorodiamidic acid;cyclohexanamine: This compound is similar but does not contain the 2,2-dimethylpropoxy group.
Uniqueness
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
18229-02-2 |
|---|---|
Formule moléculaire |
C15H33Cl2N2O3P |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine |
InChI |
InChI=1S/C9H20Cl2NO3P.C6H13N/c1-9(2,3)8-15-16(13,14)12(6-4-10)7-5-11;7-6-4-2-1-3-5-6/h4-8H2,1-3H3,(H,13,14);6H,1-5,7H2 |
Clé InChI |
FLOQPMAZBBZOHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















